molecular formula C12H15N3O2S B3123904 4-(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-butyric acid CAS No. 313534-30-4

4-(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-butyric acid

Cat. No.: B3123904
CAS No.: 313534-30-4
M. Wt: 265.33 g/mol
InChI Key: UISYYGNHKBJWIF-UHFFFAOYSA-N
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Description

4-(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-butyric acid is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the thieno[2,3-d]pyrimidine moiety imparts unique chemical and biological properties to the compound.

Preparation Methods

The synthesis of 4-(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-butyric acid typically involves the cyclization of thiophene derivatives with appropriate reagents. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[2,3-d]pyrimidin-4-ones . Another approach includes the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene to produce β-keto amides, which are then cyclized to form the desired thienopyrimidine derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.

Chemical Reactions Analysis

4-(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-butyric acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include formic acid, triethyl orthoformate, dimethylformamide dimethylacetal, and various primary amines . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-butyric acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The thieno[2,3-d]pyrimidine core is known to interact with protein kinases and other enzymes, potentially inhibiting their activity and affecting cellular processes . The exact pathways and targets depend on the specific application and context of use.

Properties

IUPAC Name

4-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)amino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S/c1-2-8-6-9-11(13-5-3-4-10(16)17)14-7-15-12(9)18-8/h6-7H,2-5H2,1H3,(H,16,17)(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UISYYGNHKBJWIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(N=CN=C2S1)NCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901191124
Record name 4-[(6-Ethylthieno[2,3-d]pyrimidin-4-yl)amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901191124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313534-30-4
Record name 4-[(6-Ethylthieno[2,3-d]pyrimidin-4-yl)amino]butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=313534-30-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(6-Ethylthieno[2,3-d]pyrimidin-4-yl)amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901191124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-butyric acid
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4-(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-butyric acid
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4-(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-butyric acid
Reactant of Route 6
4-(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-butyric acid

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